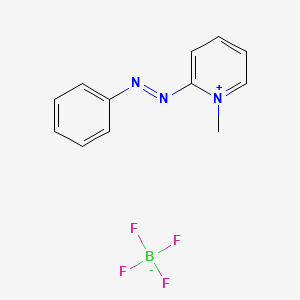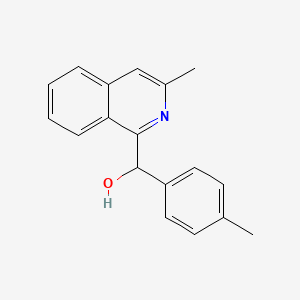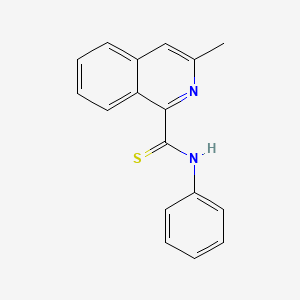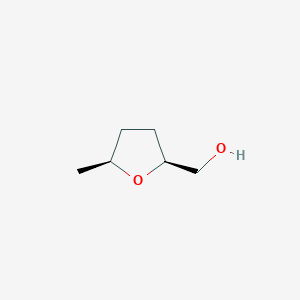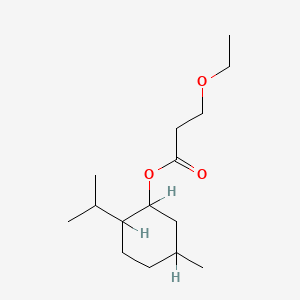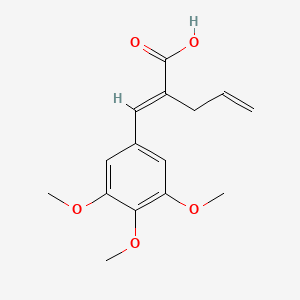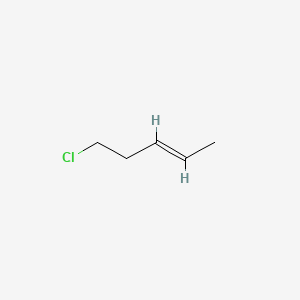
1-(4-bromophenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromophenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine typically involves the reaction of a bromophenyl derivative with a hydroxy-methyl-pyrimidine derivative under controlled conditions. Common reagents used in this synthesis may include strong bases, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors, precise temperature control, and purification steps such as crystallization or chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
1-(4-bromophenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential use in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Could be used in the production of specialty chemicals or materials.
作用机制
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methyl groups on the pyrimidine ring may play a crucial role in binding to these targets, while the bromophenyl group could enhance the compound’s stability and specificity.
相似化合物的比较
Similar Compounds
- GUANIDINE, 1-(p-CHLOROPHENYL)-3-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)
- GUANIDINE, 1-(p-FLUOROPHENYL)-3-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)
- GUANIDINE, 1-(p-METHOXYPHENYL)-3-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)
Uniqueness
The presence of the bromine atom in 1-(4-bromophenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine makes it unique compared to its analogs with different halogen substitutions. This can affect its reactivity, binding affinity, and overall biological activity.
属性
CAS 编号 |
16018-56-7 |
|---|---|
分子式 |
C12H12BrN5O |
分子量 |
322.16 |
IUPAC 名称 |
1-(4-bromophenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C12H12BrN5O/c1-7-6-10(19)17-12(15-7)18-11(14)16-9-4-2-8(13)3-5-9/h2-6H,1H3,(H4,14,15,16,17,18,19) |
SMILES |
CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=C(C=C2)Br |
规范 SMILES |
CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


